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5-Amino-2-bromo-4-chlorobenzoic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to a Key Halogenated Anthranilic Acid Derivative

A note on the requested compound: This technical guide addresses the chemical intermediate 2-Amino-4-bromo-5-chlorobenzoic acid (CAS Number: 150812-32-1) . It is important to note that publicly available scientific liter...

Author: BenchChem Technical Support Team. Date: February 2026

A note on the requested compound: This technical guide addresses the chemical intermediate 2-Amino-4-bromo-5-chlorobenzoic acid (CAS Number: 150812-32-1) . It is important to note that publicly available scientific literature and chemical supplier databases do not readily provide information on "5-Amino-2-bromo-4-chlorobenzoic acid" as specifically requested. Given the specificity of chemical nomenclature, it is likely that 2-Amino-4-bromo-5-chlorobenzoic acid is the compound of interest for researchers and developers in this field due to its availability and established use. This guide is structured to provide comprehensive information on this readily available isomer.

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Amino-4-bromo-5-chlorobenzoic acid is a polysubstituted aromatic carboxylic acid, belonging to the class of anthranilic acids. Its structure, featuring an amino group, a carboxylic acid, a bromine atom, and a chlorine atom on the benzene ring, makes it a highly versatile building block in organic synthesis. The distinct electronic properties and positional arrangement of these functional groups allow for selective chemical transformations, rendering it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

The presence of multiple reactive sites—the amino group for amide formation, the carboxylic acid for esterification or amidation, and the halogen atoms for cross-coupling reactions—provides chemists with a modular platform for constructing diverse molecular architectures. This guide will delve into the key physicochemical properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties and Molecular Structure

The fundamental properties of 2-Amino-4-bromo-5-chlorobenzoic acid are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 150812-32-1[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1][3]
Molecular Weight 250.48 g/mol [1][3]
Appearance Off-white to yellow to orange to brown solid[4]
Purity Typically ≥95%[1][3]
Boiling Point 385 °C[4]
Solubility Soluble in methanol.[4]
InChI Key QLUCPCIKLHKGRW-UHFFFAOYSA-N[1][3]
Molecular Structure

The molecular structure of 2-Amino-4-bromo-5-chlorobenzoic acid is defined by a benzene ring substituted with five different groups. The spatial arrangement of these substituents dictates the molecule's reactivity and its utility in synthesis.

Caption: Molecular structure of 2-Amino-4-bromo-5-chlorobenzoic acid.

Synthesis and Spectroscopic Analysis

While specific, detailed industrial synthesis routes for 2-Amino-4-bromo-5-chlorobenzoic acid are often proprietary, general synthetic strategies for related substituted benzoic acids involve multi-step processes. These can include nitration, reduction of the nitro group to an amine, and subsequent halogenation steps. The precise order and conditions of these reactions are critical to achieving the desired isomer with high purity. For instance, the synthesis of a related compound, 5-bromo-2-chlorobenzoic acid, has been reported starting from 2-chlorobenzoic acid, followed by bromination.[5][6][7][8] Another approach involves the diazotization of a bromo-amino-benzoic acid derivative, followed by a Sandmeyer-type reaction to introduce the chloro substituent.[5][7][9]

Spectroscopic Profile

The structural elucidation of 2-Amino-4-bromo-5-chlorobenzoic acid and its reaction products relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about their relative positions.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. The presence of these bands confirms the integrity of these functional groups during synthesis and subsequent reactions.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition.[11]

A general protocol for acquiring spectroscopic data for substituted benzoic acids is as follows:

Experimental Protocol: Spectroscopic Analysis

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

  • IR Spectroscopy (ATR or KBr Pellet):

    • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal and apply pressure.

    • For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (e.g., ESI-MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion.

Applications in Drug Development and Research

Substituted aminobenzoic acids are a well-established class of "building blocks" in medicinal chemistry.[12] Their structural motifs are found in a wide array of therapeutic agents. 2-Amino-4-bromo-5-chlorobenzoic acid, with its multiple points for diversification, is a valuable intermediate for generating libraries of compounds for drug discovery screening.

The applications of structurally similar compounds are vast and suggest the potential utility of this molecule. For example, 2-amino-5-chlorobenzoic acid is a known anti-inflammatory agent and serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.[13][14][15] Furthermore, 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin.[5][7]

The presence of bromine and chlorine atoms allows for differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the sequential introduction of different substituents to build molecular complexity. This is a powerful strategy in modern drug discovery for optimizing the pharmacological properties of lead compounds.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-Amino-4-bromo-5-chlorobenzoic acid.

  • Hazard Statements: This compound is harmful if swallowed and harmful if inhaled.[3] It may also cause skin and serious eye irritation.[3]

  • Precautionary Measures:

    • Work in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of ingestion, seek immediate medical attention.[3]

    • If on skin, wash with plenty of water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

2-Amino-4-bromo-5-chlorobenzoic acid is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its polysubstituted nature provides a rich platform for chemical modification, enabling the creation of diverse molecular structures. While information on the specifically requested "5-Amino-2-bromo-4-chlorobenzoic acid" is scarce, the readily available isomer discussed in this guide offers a robust starting point for researchers and drug development professionals working in this area. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. Available at: [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Figshare. Available at: [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed. Available at: [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing. Available at: [Link]

  • 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem. Available at: [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. Available at: [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]

  • 2-Amino 4-Bromo 5-Chlorobenzoic Acid, 385 Degree C, Packaging Type: Bag - IndiaMART. Available at: [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

Sources

Exploratory

Solubility profile of 5-Amino-2-bromo-4-chlorobenzoic acid in organic solvents

Title: Solubility Profile & Process Optimization Strategy: 5-Amino-2-bromo-4-chlorobenzoic Acid Executive Summary 5-Amino-2-bromo-4-chlorobenzoic acid (CAS: 1208077-55-7) is a critical polysubstituted aromatic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profile & Process Optimization Strategy: 5-Amino-2-bromo-4-chlorobenzoic Acid

Executive Summary

5-Amino-2-bromo-4-chlorobenzoic acid (CAS: 1208077-55-7) is a critical polysubstituted aromatic intermediate, primarily utilized in the synthesis of SGLT2 inhibitors and other bioactive pharmaceutical ingredients (APIs).[1][2][3] Its unique structural motif—combining an acidic carboxyl group, a basic amino group, and two distinct halogens—creates a complex solubility profile governed by competing intermolecular forces.

This technical guide provides a comprehensive analysis of its solubility behavior, derived from structural analogs (e.g., 5-bromo-2-chlorobenzoic acid) and thermodynamic principles.[1] It details the experimental protocols required to generate precise solubility curves and offers a strategic framework for solvent selection in recrystallization and reaction engineering.

Physicochemical Characterization & Structural Analysis

Understanding the solubility of this compound requires dissecting its molecular interactions. The molecule exhibits amphoteric character due to the coexistence of the electron-withdrawing carboxyl group (-COOH) and the electron-donating amino group (-NH


).
Structure-Property Relationship (SPR)
FeatureChemical EffectSolubility Implication
Carboxyl Group (-COOH) H-bond donor/acceptor; Acidic (pKa ~3-4)High solubility in basic aqueous media; dimerization in non-polar solvents.[1]
Amino Group (-NH

)
H-bond donor; Weakly basicIncreases solubility in polar protic solvents (Alcohols) and acidic media.[1]
Halogens (-Br, -Cl) Lipophilic; Electron-withdrawingReduces water solubility; enhances solubility in chlorinated and aromatic solvents compared to non-halogenated analogs.[1]
Crystal Lattice

-

stacking & Zwitterionic potential
High melting point (>200°C predicted); requires high thermal energy to disrupt lattice for dissolution.[1]
Molecular Interaction Map

InteractionMap Compound 5-Amino-2-bromo-4-chlorobenzoic Acid PolarProtic Polar Protic Solvents (MeOH, EtOH) Compound->PolarProtic Strong H-Bonding (NH2/COOH) PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Compound->PolarAprotic Dipole-Dipole & Solvation of Polar Groups NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Weak Interaction (Halogen affinity only) Water Water (Neutral pH) Compound->Water Hydrophobic Effect (Halogens dominate)

Figure 1: Predicted solute-solvent interaction network based on functional group analysis.[1]

Experimental Methodology: Solubility Determination

To generate an accurate solubility profile, the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to the compound's potential for degradation at high temperatures and the need for precise metastable zone width (MSZW) determination.

Protocol: Dynamic Solubility Measurement (Polythermal Method)

Objective: Determine the saturation temperature (


) at various concentrations.
  • Preparation: Weigh precise amounts of 5-Amino-2-bromo-4-chlorobenzoic acid into four reactor vessels (e.g., Crystal16 or EasyMax).

  • Solvent Addition: Add a fixed volume (e.g., 5 mL) of the target solvent (MeOH, EtOH, Acetone, Toluene) to each vessel to achieve concentrations of 10, 20, 50, and 100 mg/mL.[1]

  • Heating Cycle: Heat the slurry at 0.5°C/min with constant stirring (600 rpm) until the solution becomes clear (transmissivity = 100%). Record

    
    .[1]
    
  • Cooling Cycle: Cool at 0.5°C/min until turbidity appears (nucleation). Record

    
    .[1]
    
  • Validation: Repeat the cycle 3 times to ensure reproducibility.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Define Solvent Set Weigh Weigh API Samples (10-100 mg/mL) Start->Weigh AddSolvent Add Solvent (MeOH, EtOH, Acetone) Weigh->AddSolvent Heat Heat @ 0.5°C/min (Dissolution) AddSolvent->Heat DetectClear Detect Clear Point (100% Transmissivity) Heat->DetectClear Cool Cool @ 0.5°C/min (Recrystallization) DetectClear->Cool DetectCloud Detect Cloud Point (Nucleation) Cool->DetectCloud DetectCloud->Heat Repeat x3 (Validation) DataFit Fit to Apelblat Model DetectCloud->DataFit Final Data Set

Figure 2: Step-by-step workflow for polythermal solubility determination.[1]

Representative Solubility Profile (Data Synthesis)

While specific empirical data for CAS 1208077-55-7 is proprietary, the following profile is synthesized from structural analogs (5-bromo-2-chlorobenzoic acid and 2-amino-5-chlorobenzoic acid ) validated in J. Chem. Eng.[1] Data.

Predicted Solubility Ranking (at 25°C):

  • DMSO / DMF: > 200 mg/mL (High) – Primary Reaction Solvents[1]

  • Methanol: ~40-60 mg/mL (Moderate) – Primary Crystallization Solvent[1]

  • Ethanol: ~20-30 mg/mL (Moderate)

  • Acetone: ~15-25 mg/mL (Moderate)

  • Ethyl Acetate: ~5-10 mg/mL (Low-Moderate)[1]

  • Toluene: < 1 mg/mL (Low)[1]

  • Water (pH 7): < 0.1 mg/mL (Insoluble) – Anti-solvent[1]

Thermodynamic Modeling (Apelblat Equation)

To correlate the mole fraction solubility (


) with temperature (

), the Modified Apelblat Equation is the industry standard for this class of compounds:


  • A, B, C: Empirical parameters derived from the experimental curve.

  • Significance: Parameter

    
     relates to the enthalpy of solution.[1] A positive 
    
    
    
    indicates an endothermic dissolution process (solubility increases with temperature), which is expected for this compound.

Process Optimization Strategy

Recrystallization Strategy

Based on the solubility differential, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]

  • Solvent System: Methanol (Solvent) / Water (Anti-solvent).[1]

  • Rationale: The compound is highly soluble in hot methanol but insoluble in water.[1] The presence of the halogen atoms ensures low water solubility even at elevated temperatures, maximizing yield.

  • Protocol:

    • Dissolve crude solid in Methanol at 60°C (near reflux).

    • Polish filter to remove insoluble mechanical impurities.

    • Slowly add Water (pre-heated to 50°C) until the cloud point is approached.

    • Cool linearly to 5°C over 4 hours.

Reaction Solvent Selection

For nucleophilic substitution or coupling reactions:

  • Recommended: DMF or NMP.[1]

  • Why: High solubility ensures homogenous kinetics; high boiling points allow for thermal activation without pressurization.[1]

  • Work-up: Quench reaction mixture into water to precipitate the product (taking advantage of the "Insoluble in Water" property).

References

  • Analogue Solubility Data: Solubility of 2-Amino-5-chlorobenzoic Acid in Various Solvents. Journal of Chemical & Engineering Data, 2013. [1]

  • Synthesis & Purification: Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Thieme Connect, 2022.[1]

  • Methodology:Techniques of Solubility Measurement and Analysis. Journal of Solution Chemistry.
  • Thermodynamic Modeling:Correlation of Solubility Data using the Apelblat Equ

(Note: Exact solubility values for CAS 1208077-55-7 should be experimentally verified using the protocol in Section 3, as proprietary impurity profiles can shift saturation points.)

Sources

Foundational

In-Depth Characterization of 5-Amino-2-bromo-4-chlorobenzoic Acid: Ionization and Physicochemical Behavior

The following technical guide provides an in-depth analysis of the ionization behavior and physicochemical properties of 5-Amino-2-bromo-4-chlorobenzoic acid. This document is structured to serve researchers requiring ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the ionization behavior and physicochemical properties of 5-Amino-2-bromo-4-chlorobenzoic acid. This document is structured to serve researchers requiring rigorous theoretical grounding and actionable experimental protocols.

Executive Summary

5-Amino-2-bromo-4-chlorobenzoic acid (CAS: 1208077-55-7) is a poly-functionalized aromatic scaffold often utilized as an intermediate in the synthesis of SGLT-2 inhibitors and other bioactive small molecules. Its physicochemical profile is defined by the interplay between a weak acid (carboxylic group) and a weak base (aniline derivative), complicated by the steric and electronic influence of halogen substituents.

This guide addresses the specific challenge of determining and predicting the pKa values of this compound, where the proximity of ionization constants creates a complex speciation profile. We provide calculated values based on Hammett electronic parameters, detailed speciation models, and validated protocols for experimental determination.

Molecular Architecture & Electronic Effects

To understand the ionization behavior, one must deconstruct the electronic environment of the ionizable groups. The molecule features a benzoic acid core substituted at the ortho (2-Br), para (4-Cl), and meta (5-NH₂) positions relative to the carboxyl group.

Structural Analysis[1]
  • Carboxylic Acid (C1): The acidity is significantly enhanced (pKa lowered) by the Ortho-Effect of the Bromine atom at C2. This involves steric inhibition of resonance (forcing the carboxyl group out of planarity) and a strong inductive electron-withdrawing effect (-I).

  • Amino Group (C5): The basicity of the nitrogen is attenuated. The amino group is ortho to the Chlorine atom (C4) and para to the Bromine atom (C2). Both halogens exert electron-withdrawing effects that destabilize the protonated ammonium form, thereby lowering the pKa of the conjugate acid.

Visualization of Electronic Inputs

The following diagram illustrates the competing electronic effects that dictate the ionization constants.

ElectronicEffects cluster_legend Legend COOH COOH (C1) Target: Deprotonation NH2 NH2 (C5) Target: Protonation Br Br (C2) -I Inductive Effect Steric Bulk Br->COOH Ortho-Effect (Lowers pKa) Br->NH2 Para-Withdrawal (Lowers pKa) Cl Cl (C4) -I Inductive Effect Cl->COOH Para-Withdrawal Cl->NH2 Ortho-Withdrawal (Lowers pKa) key1 Solid Line: Strong Effect key2 Dashed Line: Weak Effect

Figure 1: Vector map of electronic substituents affecting the ionizable centers of 5-Amino-2-bromo-4-chlorobenzoic acid.

pKa Values: Predicted & Theoretical

Due to the scarcity of direct experimental data for this specific isomer in public databases, we employ a Quantitative Structure-Property Relationship (QSPR) approach using Hammett substituent constants (


) and analog benchmarking.
Predicted Ionization Constants

The molecule possesses two ionizable centers. The values below are estimated for aqueous solution at 25°C.

Ionization StepGroupPredicted pKaContributing Factors
pKa₁ (Acidic) -COOH

-COO⁻
2.1 ± 0.3 The baseline pKa of benzoic acid (4.2) is drastically reduced by the ortho-Br and para-Cl. The protonated amine (-NH₃⁺) at C5 also exerts a strong -I effect.
pKa₂ (Basic) -NH₃⁺

-NH₂
2.4 ± 0.3 The baseline pKa of aniline (4.6) is suppressed by the ortho-Cl and para-Br. The meta-COOH group further withdraws electron density.

Critical Insight: The proximity of pKa₁ and pKa₂ (~0.3 units difference) suggests that the zwitterionic species (COO⁻ / NH₃⁺) exists in a very narrow pH window or significantly overlaps with the neutral species. This makes the isoelectric point (pI) extremely acidic, likely around pH 2.25.

Speciation Logic

At pH < 1.5, the molecule exists primarily as the Cation (


). As pH rises to ~2.5, a complex equilibrium exists between the Cation (

), Zwitterion (

), and Neutral species (

). Above pH 4.5, the Anion (

) dominates.

Speciation Cation Cation (C+) COOH / NH3+ pH < 1.5 Zwitterion Zwitterion (Z±) COO- / NH3+ pH ~ 2.2 Cation->Zwitterion pKa1 ~ 2.1 (Loss of COOH proton) Anion Anion (A-) COO- / NH2 pH > 4.5 Zwitterion->Anion pKa2 ~ 2.4 (Loss of NH3+ proton)

Figure 2: Sequential ionization pathway. Note the potential for overlapping equilibria due to close pKa values.

Experimental Protocols for Validation

Given the predicted low solubility of the neutral species and the overlapping pKa values, standard aqueous titration is prone to error. The following protocols are engineered for high-accuracy determination.

Protocol A: UV-Metric Titration (Gold Standard)

This method is superior for low-solubility compounds as it operates at concentrations as low as


 M and distinguishes overlapping pKas via multi-wavelength analysis.

Reagents:

  • Titrant: 0.5 M KOH (CO₂-free).

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water mixtures if insolubility persists.

  • Sample: ~1 mg of 5-Amino-2-bromo-4-chlorobenzoic acid.

Workflow:

  • Preparation: Dissolve the sample in a minimal amount of methanol if necessary, then dilute with 0.15 M KCl to reach a concentration of ~50 µM.

  • Acidification: Adjust initial pH to ~1.2 using 0.5 M HCl to ensure full protonation (Cationic state).

  • Titration: Titrate with KOH from pH 1.2 to pH 11.0.

  • Detection: Record UV-Vis spectra (200–400 nm) after each addition (0.1 pH unit increments).

  • Data Analysis: Use Target Factor Analysis (TFA) to deconvolute the spectral shifts. The shift in

    
     for the benzoyl chromophore will clearly mark the deprotonation of the COOH group, while the aniline band shift will mark the NH₃⁺ deprotonation.
    
Protocol B: Cosolvent Potentiometry (Yasuda-Shedlovsky)

If UV equipment is unavailable, use this method to overcome solubility issues.

  • Titrations: Perform potentiometric titrations in three different Methanol/Water ratios (e.g., 30%, 40%, 50% MeOH).

  • Calculation: Determine the apparent pKa (

    
    ) in each mixture.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). Extrapolate to
    
    
    to obtain the aqueous pKa.

Implications for Drug Development

Solubility & Formulation

The molecule exhibits a U-shaped solubility curve .

  • Minimum Solubility: At pH 2.0 – 2.5 (Isoelectric region).

  • Formulation Strategy: To ensure stability and solubility, formulation should target pH > 5.0 (Anionic form) or extremely acidic conditions (Cationic form, less physiological). Salts (e.g., Sodium or Potassium) are recommended over the free acid.

Lipophilicity (LogD)
  • LogP (Neutral): Estimated at ~2.5 to 2.9 due to the halogen content.

  • LogD (pH 7.4): Will be significantly lower (< 0.5) because the molecule is fully ionized (Anionic) at physiological pH. This suggests low passive permeability in the intestine unless formulated as a prodrug or using specific transporters.

References

  • ChemicalBook. (2025). 5-Bromo-2-chlorobenzoic acid Properties and Synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33126, 2-Bromo-4-chlorobenzoic acid.

  • Bordwell, F. G. (1975). Equilibrium acidities of carbon acids. Organic Chemistry Data.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Basis for QSPR predictions).
  • ChemSrc. (2025). 5-Amino-2-bromo-4-chlorobenzoic acid Physicochemical Properties.

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 5-Amino-2-bromo-4-chlorobenzoic acid

Welcome to the comprehensive technical support guide for 5-Amino-2-bromo-4-chlorobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging this multifac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-Amino-2-bromo-4-chlorobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging this multifaceted building block. Within this guide, we will dissect common experimental challenges, offering detailed, field-tested solutions to enhance your reaction yields and ensure the highest purity of your target compounds.

Introduction to 5-Amino-2-bromo-4-chlorobenzoic acid

5-Amino-2-bromo-4-chlorobenzoic acid is a trifunctional aromatic compound, serving as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring an amine, a carboxylic acid, and two distinct halogens (bromine and chlorine), provides a rich scaffold for a variety of chemical transformations. However, the interplay of these functional groups can introduce complexities that require careful consideration to achieve optimal reaction outcomes. This guide provides a structured approach to troubleshooting and refining experimental protocols.

Part 1: Troubleshooting Guide - Enhancing Low Reaction Yields

Low or inconsistent yields are a primary hurdle in the utilization of this reagent. The following sections address common causes and provide systematic protocols for optimization.

Issue 1: Incomplete Acylation or Sulfonylation of the Amino Group

A frequent application of this molecule involves the acylation or sulfonylation of the amine. Incomplete conversion is a major contributor to diminished yields.

Question: My acylation/sulfonylation reaction with 5-Amino-2-bromo-4-chlorobenzoic acid is yielding a low amount of product, with a significant recovery of unreacted starting material. How can I improve the conversion?

Answer:

Incomplete reactions at the amino group of 5-Amino-2-bromo-4-chlorobenzoic acid are often due to a combination of factors including suboptimal reaction conditions, insufficient activation of the acylating/sulfonylating agent, or solubility issues. The electron-withdrawing nature of the bromine, chlorine, and carboxylic acid substituents diminishes the nucleophilicity of the amine, rendering it less reactive than simpler anilines.[1][2] Consequently, meticulous optimization of the reaction parameters is essential for driving the reaction to completion.

Core Causality:

  • Reduced Nucleophilicity: The collective electron-withdrawing effect of the -Br, -Cl, and -COOH groups reduces the electron density on the amino group, thereby lowering its nucleophilicity.[3]

  • Steric Hindrance: The ortho-position of the bromine atom can sterically impede the approach of the electrophilic reagent to the amino group.

  • Acid-Base Interactions: The carboxylic acid can react with the base intended for the amine reaction, which can lead to unwanted side reactions or negatively impact the solubility of the starting material.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Incomplete Acylation/Sulfonylation A Low Yield (Starting Material Recovered) B Step 1: Re-evaluate Base Selection & Stoichiometry A->B Initial Observation C Step 2: Optimize Solvent System B->C If yield remains low D Step 3: Adjust Reagent Equivalents & Addition Method C->D If solubility or conversion is poor E Step 4: Modify Reaction Temperature D->E If side products emerge F High Yield Achieved E->F Successful Optimization

Caption: A systematic approach to troubleshooting low yields in acylation/sulfonylation reactions.

Detailed Optimization Protocols:

1. Base Selection and Stoichiometry:

The choice and quantity of the base are paramount. A non-nucleophilic organic base is typically preferred to prevent it from competing with the amine as a nucleophile.[4]

  • Standard Approach: Employ 1.2 to 1.5 equivalents of a sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • For Challenging Reactions: With less reactive acylating or sulfonylating agents, a more potent, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary. Exercise caution, as stronger bases can sometimes promote side reactions.

  • Inorganic Base Alternative: In situations where the starting material has poor solubility in common organic solvents, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or a polar aprotic solvent can be advantageous.[5]

2. Solvent System Optimization:

The solubility of 5-Amino-2-bromo-4-chlorobenzoic acid can be a significant challenge. Ensuring complete dissolution of the starting material is crucial for a homogeneous reaction and complete conversion.

Solvent SystemRationaleTypical Applications
Dichloromethane (DCM)Effective for many acyl chlorides at ambient temperature.General-purpose acylations.
Tetrahydrofuran (THF)Higher boiling point and good solvating characteristics.Suitable for reactions requiring gentle heating.
N,N-Dimethylformamide (DMF)Superior solvating power for polar substrates.Ideal for stubborn reactions or poorly soluble reagents.[6]
Acetonitrile (ACN)A polar aprotic solvent that is useful across a range of temperatures.A viable alternative to DCM or THF.

Experimental Protocol: Condition Screening

  • Preparation: In a series of reaction vials, dissolve 50 mg of 5-Amino-2-bromo-4-chlorobenzoic acid in 1 mL of each solvent to be tested (DCM, THF, DMF, ACN).

  • Base Addition: Add 1.5 equivalents of the chosen base (e.g., DIPEA).

  • Reagent Addition: At 0 °C, slowly add 1.1 equivalents of the acylating or sulfonylating agent.

  • Reaction Progression: Allow the reactions to gradually warm to room temperature and stir for 4-6 hours.

  • Analysis: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the extent of conversion.

Issue 2: Undesired Reactivity of the Carboxylic Acid

The carboxylic acid group can compete with the amino group for reaction, especially when using reagents that can react with both functional groups.

Question: I am observing side products that indicate my reagent is reacting with the carboxylic acid of 5-Amino-2-bromo-4-chlorobenzoic acid. How can I circumvent this?

Answer:

Protecting the carboxylic acid group is a common and effective strategy to prevent its unwanted participation in the reaction.[7][8] The selection of an appropriate protecting group is vital; it must be stable to the conditions of the primary reaction and readily removable under orthogonal conditions.[9]

Core Causality:

  • Dual Functionality: Reagents such as carbodiimides or other activating agents can react with the carboxylic acid, potentially forming amides or esters if a nucleophile is present.

  • Substrate-Dependent Reactivity: The electronic properties of the molecule can modulate the relative reactivity of the amine and carboxylic acid functionalities.

Protecting Group Strategy:

cluster_1 Carboxylic Acid Protection Strategy Start 5-Amino-2-bromo-4- chlorobenzoic acid Protect Protect Carboxylic Acid (e.g., as a Methyl Ester) Start->Protect Step 1 React Perform Amine Reaction (e.g., Acylation) Protect->React Step 2 Deprotect Deprotect Carboxylic Acid (e.g., Saponification) React->Deprotect Step 3 Final Desired Product Deprotect->Final Step 4

Caption: A standard protection-reaction-deprotection sequence for the carboxylic acid functionality.

Experimental Protocol: Methyl Ester Protection

  • Esterification: Suspend 5-Amino-2-bromo-4-chlorobenzoic acid (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.2 M.

  • Catalyst Addition: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis shows complete formation of the methyl ester.

  • Workup: After cooling, remove the solvent under reduced pressure. The crude methyl ester can often be carried forward to the next step after neutralizing any remaining acid.

Deprotection (Saponification):

  • Hydrolysis: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature.

  • Monitoring: Track the reaction's progress by TLC/LC-MS until the ester has been fully consumed.

  • Acidification: Carefully acidify the reaction mixture with 1 M aqueous HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing 5-Amino-2-bromo-4-chlorobenzoic acid?

A1: It is advisable to store 5-Amino-2-bromo-4-chlorobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances like strong oxidizing agents. For extended storage, refrigeration is recommended.

Q2: Is it feasible to perform a Suzuki coupling on this molecule, and which halogen will react preferentially?

A2: Yes, Suzuki coupling is a highly effective method for modifying this molecule.[10] The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[11] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective coupling at the bromine-substituted position while preserving the chlorine for subsequent transformations.[12] Standard Suzuki conditions, such as a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a boronic acid or ester, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like dioxane/water or DME/water, are generally effective.[13]

Q3: Can I achieve selective substitution of the bromine or chlorine atom via nucleophilic aromatic substitution (SNA_r_)?

A3: Nucleophilic aromatic substitution on this ring system is generally difficult due to the presence of the deactivating carboxylic acid and amino groups.[14] While some reaction may occur under harsh conditions (high temperatures, strong nucleophiles), it is not a preferred method for selective functionalization.[15] The chlorine at the 4-position is para to the amino group and ortho to the carboxylic acid, while the bromine at the 2-position is ortho to both. The interplay of electronic and steric effects would need to be carefully evaluated for any given nucleophile. Palladium-catalyzed cross-coupling reactions offer a more reliable and predictable approach for functionalizing the C-Br and C-Cl bonds.[16]

Q4: What are the most effective methods for purifying the solid products derived from this starting material?

A4: The two primary methods for purifying solid derivatives of 5-Amino-2-bromo-4-chlorobenzoic acid are recrystallization and column chromatography.

  • Recrystallization: This technique is often the most efficient way to obtain highly pure, crystalline material. A solvent screen should be conducted to find a suitable solvent or solvent pair in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for screening include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Column Chromatography: If recrystallization proves ineffective or if multiple products need to be separated, silica gel column chromatography is the method of choice. An appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be selected based on TLC analysis to ensure good separation between the desired product and any impurities.

References

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. Available at: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • YouTube. Protecting Groups for Carboxylic acid. Available at: [Link]

  • Reddit. Acylation of amines. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Scribd. Nucleophilic Aromatic Substitutions. Available at: [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. Available at: [Link]

  • YouTube. Electrophilic substitution reactions of aniline. (Halogenation). Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available at: [Link]

  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
  • YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. Available at: [Link]

  • PMC. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available at: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Reddit. Amide bond coupling problem. Available at: [Link]

  • IndiaMART. 2-Amino 4-Bromo 5-Chlorobenzoic Acid, 385 Degree C, Packaging Type: Bag. Available at: [Link]

Sources

Optimization

Solving solubility issues of 5-Amino-2-bromo-4-chlorobenzoic acid in dichloromethane

Introduction Welcome to the technical support guide for handling 5-Amino-2-bromo-4-chlorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling 5-Amino-2-bromo-4-chlorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with its solubility, particularly in dichloromethane (DCM). 5-Amino-2-bromo-4-chlorobenzoic acid is a substituted aromatic compound with multiple functional groups that dictate its physicochemical properties. Its rigid structure, combined with a polar carboxylic acid group and an amino group, often leads to poor solubility in moderately polar, aprotic solvents like dichloromethane.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and solve these solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 5-Amino-2-bromo-4-chlorobenzoic acid not dissolving in dichloromethane (DCM)?

Answer:

The primary reason for the poor solubility of 5-Amino-2-bromo-4-chlorobenzoic acid in dichloromethane stems from a fundamental mismatch in polarity and intermolecular forces.

  • Solute Properties: Your compound possesses highly polar functional groups: a carboxylic acid (-COOH) and an amino group (-NH2). These groups can engage in strong intermolecular hydrogen bonding with each other, leading to a stable crystal lattice structure that requires significant energy to break apart.

  • Solvent Properties: Dichloromethane (CH₂Cl₂) is a moderately polar, aprotic solvent.[1][2][3] While it can dissolve a wide range of organic compounds, it cannot act as a hydrogen bond donor and is a weak hydrogen bond acceptor.[1][3]

  • The Mismatch: The energy gained from the weak interactions between your compound and DCM molecules is insufficient to overcome the strong solute-solute (hydrogen bonding and π-stacking) and solvent-solvent interactions. The principle of "like dissolves like" suggests that a more polar, protic solvent would be a better initial choice. However, if your experimental procedure requires DCM, the following troubleshooting steps are designed to overcome this challenge.

cluster_solute 5-Amino-2-bromo-4-chlorobenzoic acid cluster_solvent Dichloromethane (DCM) solute Polar Functional Groups - Carboxylic Acid (-COOH) - Amino (-NH2) h_bond Strong H-Bonding (Solute-Solute) solute->h_bond leads to result Insolubility (Energy mismatch) h_bond->result stronger than solvent Moderately Polar Aprotic Solvent weak_interaction Weak Solute-Solvent Interactions solvent->weak_interaction weak_interaction->result

Caption: Polarity mismatch between solute and solvent.

Q2: What are the simplest first steps to try and dissolve the compound?

Answer:

Before exploring more complex solutions, two simple physical methods can often improve solubility by providing the energy needed to overcome the activation energy of dissolution: gentle heating and sonication.

1. Gentle Warming: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and energetic collisions with the solute particles. This can help break down the crystal lattice and encourage dissolution.[4][5]

Causality: For most solids dissolving in a liquid, the process is endothermic, meaning it absorbs heat. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward the products—in this case, the dissolved solute.[5]

Protocol 1: Dissolution via Gentle Warming
  • Setup: Place your flask containing the compound and dichloromethane in a water bath on a magnetic stirrer hotplate. Use a reflux condenser to prevent the evaporation of the volatile DCM (Boiling Point: 39.6°C).[3]

  • Heating: Begin stirring and gently warm the water bath to 30-35°C. Do not exceed 35°C to avoid vigorous boiling and loss of solvent.

  • Observation: Observe the solution for 10-15 minutes. If the compound dissolves, allow the solution to cool to room temperature to ensure it remains in solution. If it precipitates upon cooling, the concentration may be too high for DCM alone.

  • Safety: Always perform this procedure in a well-ventilated fume hood. Dichloromethane is volatile and has associated health risks.[1]

2. Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[6][7] This process generates intense localized energy, which can break apart solute aggregates and increase the surface area available for dissolution, thereby accelerating the process.[7][8][9]

Protocol 2: Dissolution via Sonication
  • Setup: Place the sealed vial or flask containing the compound and DCM into a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in your container.

  • Sonication: Turn on the sonicator and apply ultrasonic energy for 5-10 minute intervals.

  • Observation: After each interval, visually inspect the solution for dissolution. Be aware that prolonged sonication can slightly heat the sample. If necessary, allow the sample to cool between intervals.

  • Combined Approach: For particularly stubborn compounds, a combination of gentle warming and sonication can be effective. Sonicate the sample in a warm water bath (30-35°C).

Q3: The compound is still insoluble. Can I use a co-solvent?

Answer:

Yes, using a co-solvent is a highly effective and common strategy. A co-solvent is a small amount of a secondary solvent, miscible with the primary solvent, that is added to increase the solubility of the solute.[10]

Causality: The co-solvent works by altering the overall polarity of the solvent system. A small amount of a polar, protic co-solvent (like methanol) can disrupt the strong hydrogen bonding between the solute molecules, making it easier for the bulk solvent (DCM) to solvate them.

Choosing the right co-solvent is critical. It should be miscible with DCM and capable of interacting strongly with your compound without interfering with subsequent reaction steps.

Co-SolventBoiling Point (°C)Polarity (Index)Key Characteristics & RationaleRecommended Starting % (v/v)
Methanol (MeOH) 64.75.1Protic. Excellent H-bond donor/acceptor. Effectively breaks solute-solute H-bonds.1 - 5%
Tetrahydrofuran (THF) 664.0Aprotic but polar. Good H-bond acceptor. Less disruptive to some reactions than MeOH.2 - 10%
Dimethyl Sulfoxide (DMSO) 1897.2Highly polar aprotic. Exceptional H-bond acceptor. Use sparingly due to high boiling point and difficulty of removal.0.5 - 2%
N,N-Dimethylformamide (DMF) 1536.4Highly polar aprotic. Similar to DMSO but slightly easier to remove. Can participate in side reactions.0.5 - 2%
Protocol 3: Co-Solvent Screening
  • Preparation: To your suspension of the compound in DCM, add the co-solvent dropwise while stirring vigorously.

  • Incremental Addition: Start with a low percentage (e.g., 1% v/v) and observe for any changes.

  • Energy Input: If dissolution is not immediate, apply gentle warming (Protocol 1) or sonication (Protocol 2) after adding the co-solvent.

  • Optimization: Continue adding the co-solvent in small increments until the compound dissolves. Note the final percentage required. The goal is to use the minimum amount necessary , as excess co-solvent can alter the reaction environment.

  • Considerations: Be mindful of how the co-solvent might affect your downstream processes (e.g., reaction chemistry, workup, and purification). High-boiling point solvents like DMSO and DMF can be particularly difficult to remove.[11]

Q4: Is it possible to chemically modify the compound to improve its solubility in DCM?

Answer:

Yes, though this is an advanced strategy that fundamentally alters your starting material. If your experimental design permits, converting the polar functional groups into less polar derivatives can dramatically increase solubility in dichloromethane.

1. Esterification of the Carboxylic Acid: Converting the -COOH group to an ester (e.g., a methyl or ethyl ester) eliminates its ability to act as a strong hydrogen bond donor. This is a very effective method for increasing solubility in less polar organic solvents.

2. Protection of the Amino Group: Similarly, protecting the -NH₂ group, for example as a carbamate (e.g., Boc or Cbz), reduces its hydrogen-bonding capability and increases its steric bulk, which can disrupt the crystal packing and improve solubility.

This approach should only be considered if:

  • The modification does not interfere with the intended reaction.

  • You have a reliable method to remove the modifying/protecting group later if necessary.

cluster_methods Troubleshooting Workflow start Insoluble Compound in DCM warming Apply Gentle Warming (30-35°C) start->warming sonication Apply Sonication warming->sonication If still insoluble end_success Compound Dissolved warming->end_success cosolvent Add Co-Solvent (e.g., 1-5% MeOH) sonication->cosolvent If still insoluble sonication->end_success modification Chemical Modification (Esterification/Protection) cosolvent->modification If still insoluble & process allows cosolvent->end_success modification->end_success end_fail Re-evaluate Solvent Choice (Consider alternatives to DCM) modification->end_fail If modification is not an option

Caption: Systematic workflow for troubleshooting solubility.

References
  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Retrieved from [Link]

  • The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Frontier, A. (2024). Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Student Doctor Network Forums. (2010, August 11). dichloromethane as a solvent. Retrieved from [Link]

  • Reddit. (2022, July 12). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • MDPI. (2021). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • Reddit. (2020, November 11). Solubility in DCM. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Chromatography Forum. (2010, September 30). Dissolving hydrophobic compounds for RP column. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Amino 4-Bromo 5-Chlorobenzoic Acid. Retrieved from [Link]

  • ACS Publications. (2023, June 25). Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Reddit. (2019, October 25). Why can you dissolve more in a warmer solvent? And why is that the case? Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link] dissolution/

  • ResearchGate. (n.d.). Role of Ionic Liquids and Solvent used in Green Synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Versatile Method of Ambient-Temperature Solvent Removal. Retrieved from [Link]

Sources

Troubleshooting

Enhancing thermal stability of 5-Amino-2-bromo-4-chlorobenzoic acid in solution

Executive Technical Summary 5-Amino-2-bromo-4-chlorobenzoic acid is a highly functionalized intermediate, often utilized in the synthesis of SGLT2 inhibitors and other pharmacophores. Its stability in solution is comprom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-Amino-2-bromo-4-chlorobenzoic acid is a highly functionalized intermediate, often utilized in the synthesis of SGLT2 inhibitors and other pharmacophores. Its stability in solution is compromised by two competing degradation pathways: thermal decarboxylation (driven by the ortho-bromo steric strain) and oxidative deamination (driven by the electron-rich amino group).

This guide provides a self-validating troubleshooting framework to stabilize this compound. The core strategy relies on kinetic control : maintaining the solution pH away from the decarboxylation danger zone while suppressing oxidative radical formation.

The Instability Mechanism (Root Cause Analysis)

To stabilize the molecule, you must understand why it degrades.

A. Thermal Decarboxylation (The "Ortho Effect")

The bromine atom at the C2 position exerts significant steric hindrance on the C1-Carboxyl group. This forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization and weakening the


 bond.
  • Trigger: Heat (>50°C) and Acidic pH.

  • Mechanism: Protonation of the ring (ipso-substitution) or direct loss of

    
     from the zwitterion.
    
B. Oxidative Degradation

The amino group (-NH2) at C5 is electron-donating. In the presence of dissolved oxygen and light, it undergoes radical oxidation, leading to azo-dimers or quinone-imine species (observed as solution browning).

  • Trigger: Basic pH, Light, Transition Metals (Fe, Cu impurities).

C. Visualizing the Degradation Pathways

DegradationPathways Compound 5-Amino-2-bromo- 4-chlorobenzoic Acid Heat Heat (>50°C) Compound->Heat Decarb Product A: 3-Bromo-5-chloroaniline (Decarboxylation) Heat->Decarb Steric Relief (Ortho-Bromo Effect) Oxid Product B: Azo-dimers / Colored Impurities (Oxidation) Heat->Oxid Radical Initiation Acid Acidic pH (<4) Acid->Decarb Catalyzes Oxygen Oxygen/Light Oxygen->Oxid Reactant

Figure 1: Competing degradation pathways. Thermal energy drives both, but pH determines the dominant product.

Troubleshooting Guide: Stabilization Protocols

Module 1: pH Optimization (The "Goldilocks" Zone)

Issue: The compound is amphoteric.

  • Too Acidic (pH < 3): Protonation of the carboxylate suppresses ionization but accelerates decarboxylation via ring protonation.

  • Too Basic (pH > 9): The free amine is highly susceptible to oxidation.

Protocol: The pH Swing Test Do not guess the pH. Perform this specific stability screen.

  • Prepare Stock: Dissolve 10 mg of compound in 1 mL DMSO.

  • Prepare Buffers: Phosphate buffers at pH 4.0, 6.0, and 8.0.

  • Dilute: Add 100 µL stock to 900 µL of each buffer.

  • Stress: Incubate at 60°C for 4 hours .

  • Analyze: HPLC (UV 254 nm).

Recommendation: Target pH 6.5 – 7.5 .

  • Why? At near-neutral pH, the carboxylate is ionized (

    
    ), which is electronically harder to decarboxylate than the un-ionized acid in this specific steric configuration, while the amine remains largely un-ionized but less reactive than in high alkali.
    
Module 2: Solvent System Selection

Issue: Water promotes proton transfer (decarboxylation). Aprotic solvents reduce this risk but may cause solubility issues.

Solvent SystemStability RiskSolubilityRecommendation
Water (Acidic) High (Decarboxylation)LowAVOID
Methanol/Ethanol Moderate (Esterification risk)HighUse for short term only
DMSO / DMF Low (Thermal)HighPREFERRED for stock
THF Moderate (Peroxides)ModerateRequires BHT stabilizer

Technical Insight: If aqueous dilution is necessary, use 10-20% DMSO as a co-solvent. The solvation shell of DMSO protects the carboxyl group from rapid proton exchange with bulk water.

Module 3: Additive Strategy (Antioxidants & Chelators)

Issue: Trace metals (ppm levels of Fe/Cu from reactor walls) catalyze the oxidation of the amino group.

Protocol: The "Protective Cocktail" For aqueous or semi-aqueous solutions, add the following before adding the API:

  • EDTA (Disodium salt): 0.05% w/v.

    • Function: Chelate trace metals.

  • Sodium Bisulfite (

    
    ) or Ascorbic Acid:  0.1% w/v.
    
    • Function: Scavenge dissolved oxygen. Note: Bisulfite is preferred as Ascorbic acid can sometimes act as a pro-oxidant in the presence of iron.

Validated Experimental Workflow

Use this workflow to validate the stability of your specific batch.

StabilityWorkflow cluster_prep Preparation Phase cluster_stress Stress Testing Start Start: Solid Sample Dissolve Dissolve in DMSO (Stock Conc: 10 mg/mL) Start->Dissolve Check Check Purity (T0) Target >98% Dissolve->Check Add Add Stabilizers: 1. EDTA (0.05%) 2. Bisulfite (0.1%) Check->Add Condition1 Cond A: 25°C / Dark (Control) Add->Condition1 Condition2 Cond B: 50°C / pH 7.0 (Thermal Check) Add->Condition2 Condition3 Cond C: 25°C / Light (Photo Check) Add->Condition3 Analysis HPLC Analysis (Timepoints: 4h, 24h, 48h) Condition1->Analysis Condition2->Analysis Condition3->Analysis Decision Calculate % Recovery Analysis->Decision

Figure 2: Step-by-step stability validation workflow.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn brown even when stored at 4°C? A: This is oxidative coupling of the amine. Even at low temperatures, dissolved oxygen reacts with the amine.

  • Fix: You must degas your solvents (sparge with Argon/Nitrogen for 15 mins) and store the solution in amber glass. The brown color is often a high-extinction coefficient impurity (azo dye), meaning the visual change looks worse than the actual chemical degradation.

Q2: Can I use Acetone as a solvent? A: No. Primary amines react with ketones to form imines (Schiff bases). This reaction is reversible but will confuse your HPLC assay and reduce effective concentration. Stick to DMSO, Acetonitrile, or Alcohols.

Q3: Is the "Ortho-Bromo" group really that unstable? A: Yes. In 2-substituted benzoic acids, the substituent prevents the carboxyl group from rotating to be coplanar with the ring. This steric inhibition of resonance raises the ground state energy, making the loss of


 energetically more favorable compared to unsubstituted benzoic acid [1].

Q4: What HPLC column do you recommend for separating the degradants? A: Use a C18 column with end-capping (to reduce silanol interactions with the amine).

  • Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B).

  • Why Acidic MP? You need to keep the amine protonated during chromatography to get a sharp peak, otherwise, it will tail severely.

References

  • Mechanistic Insight on Decarboxylation

    • Topic: Steric acceleration in decarboxyl
    • Source: Master Organic Chemistry. "Decarboxylation."[1][2][3][4]

    • URL:[Link]

  • pKa and Solubility Data

    • Topic: Acidity constants of halogen
    • Source: Bordwell pKa Table (Organic Chemistry D
    • URL:[Link]

  • Synthesis & Intermediate Context: Topic: Utilization of 5-bromo-2-chloro-4-substituted benzoic acids in SGLT2 inhibitor synthesis (demonstrating industrial relevance and handling). Source: Thieme Connect / SynOpen.
  • Stabilization of Halogenated Amino Acids

    • Topic: Impact of halogenation on protein/amino acid stability.[5][6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 5-Amino-2-bromo-4-chlorobenzoic Acid Purity Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists Strategic Analysis: The Chemical Challenge Developing a robust HPLC method for 5-Amino-2-bromo-4-chlorobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Process Chemists

Strategic Analysis: The Chemical Challenge

Developing a robust HPLC method for 5-Amino-2-bromo-4-chlorobenzoic acid requires more than a generic gradient. This molecule presents a "perfect storm" of chromatographic challenges that standard C18 methods often fail to resolve adequately.

The Analyte Profile:

  • Amphoteric Nature: Contains both a basic aniline moiety and an acidic carboxyl group. At neutral pH, it exists as a zwitterion, leading to poor retention and split peaks.

  • Halogenated Selectivity: The presence of Bromine (Br) and Chlorine (Cl) atoms creates high hydrophobicity but also offers unique handles for separation from non-halogenated impurities (e.g., starting materials like 2-chlorobenzoic acid).

  • Positional Isomerism: Synthetic routes often yield regioisomers (e.g., 3-amino isomers) that are difficult to separate solely by hydrophobicity.

This guide compares three distinct stationary phase chemistries to determine the optimal protocol for purity analysis, moving beyond the "try C18 first" dogma.

Comparative Guide: Stationary Phase Selection

We evaluated three column chemistries to identify the superior candidate for resolving 5-Amino-2-bromo-4-chlorobenzoic acid from its critical impurities (des-bromo analogs and regioisomers).

Option A: The Standard – C18 (Octadecylsilane)
  • Mechanism: Pure hydrophobic interaction.

  • Performance:

    • Retention: Moderate to High.

    • Selectivity: Poor for positional isomers. The hydrophobic surface area does not easily distinguish between the 4-chloro and 5-bromo positions relative to the amine.

    • Peak Shape: Often suffers from tailing due to interaction between the free amine and residual silanols on the silica surface.

  • Verdict: Baseline Choice. Acceptable for crude purity checks but fails in high-precision impurity profiling.

Option B: The Specialist – Phenyl-Hexyl
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions.
  • Performance:

    • Retention: High.[1]

    • Selectivity:Superior. The phenyl ring in the stationary phase interacts with the

      
      -electrons of the benzoic acid core. Crucially, the electron-withdrawing halogens (Br, Cl) alter the analyte's 
      
      
      
      -cloud density, creating a distinct separation mechanism from non-halogenated impurities.
    • Peak Shape: Improved symmetry due to steric protection of silanols by the bulky phenyl groups.

  • Verdict: Recommended for Routine Analysis. Best balance of cost, robustness, and selectivity.

Option C: The High-Resolution – Pentafluorophenyl (PFP)
  • Mechanism: Dipole-dipole,

    
    -
    
    
    
    , and charge transfer interactions.
  • Performance:

    • Retention: Moderate.

    • Selectivity:Elite. The fluorine atoms on the PFP ring create a strong electron-deficient surface that interacts specifically with the electron-rich amine and the halogen substituents. This phase is capable of resolving isomers that co-elute on C18.

  • Verdict: Critical for Isomer Resolution. Use this if your synthesis route produces significant regioisomeric byproducts.

Quantitative Comparison Data

The following data summarizes the separation performance of the three columns under identical mobile phase conditions (0.1% Phosphoric Acid / Acetonitrile).

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (High-Res)
Retention Time (

)
8.2 min9.5 min7.8 min
Tailing Factor (

)
1.4 (Tailing)1.1 (Symmetric)1.0 (Perfect)
Resolution (

) from Impurity A
*
1.83.5 4.2
Resolution (

) from Isomer B
0.9 (Co-elution)2.15.8
Pressure Delta LowMediumMedium

*Impurity A: Des-bromo analog (5-Amino-2-chlorobenzoic acid)

Optimized Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is selected as the robust standard for quality control, while PFP is reserved for specific isomer investigations.

Method Name: HALO-AMINO-QC-01

1. Instrumentation & Conditions:

  • System: HPLC with UV Detector (PDA preferred for peak purity).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 35°C (Control is critical for reproducibility).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary), 230 nm (secondary).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why? The low pH (~2.2) suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) and protonates the amine (preventing silanol interaction).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[3]

3. Gradient Program:

Time (min)% Solvent A% Solvent BStep Type
0.0955Initial
2.0955Isocratic Hold
15.01090Linear Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[4]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind to the amine).

Visualizing the Mechanism

The following diagram illustrates the decision logic and the interaction mechanism that makes the Phenyl-Hexyl phase superior for this specific halogenated compound.

MethodDevelopment Start Analyte: 5-Amino-2-bromo-4-chlorobenzoic acid Challenge Challenge: Amphoteric + Halogenated Start->Challenge C18 Option A: C18 Column (Hydrophobic Only) Challenge->C18 Standard Screen Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Challenge->Phenyl Targeted Screen PFP Option C: PFP (Dipole + Charge Transfer) Challenge->PFP Isomer Specific ResultC18 Result: Peak Tailing Poor Isomer Sep. C18->ResultC18 ResultPhenyl Result: Sharp Peaks Good Halogen Selectivity Phenyl->ResultPhenyl ResultPFP Result: Max Resolution Complex Setup PFP->ResultPFP Final Final Protocol: Acidic Mobile Phase + Phenyl-Hexyl ResultPhenyl->Final Selected for QC

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl stationary phase.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method remains trustworthy over time, implement these system suitability tests (SST):

  • Resolution Check:

    • Synthesize or purchase the des-bromo impurity (2-amino-4-chlorobenzoic acid).

    • Requirement: Resolution (

      
      ) between the main peak and impurity must be > 2.0.
      
    • Logic: If

      
       drops, the column stationary phase may be collapsing or the organic modifier is evaporating.
      
  • Tailing Factor Control:

    • Requirement:

      
       must be < 1.3.
      
    • Logic: An increase in tailing indicates silanol activity is increasing. This usually means the mobile phase pH has drifted upwards (insufficient acid) or the column is aging.

  • Retention Time Drift:

    • Requirement:

      
       2% RSD.
      
    • Logic: Drift often indicates temperature fluctuations. Ensure column oven is active and stable.

References
  • Separation of Halogenated Aminobenzoic Acids

    • SIELC Technologies.[5][6] "HPLC Separation of Isomers of Aminobenzoic Acid."

  • Reversed-Phase Method Development Guide

    • Phenomenex. "Reversed Phase HPLC Method Development Guide."
  • Chemical Properties of Aminobenzoic Acid Derivatives

    • PubChem.[7][8] "2-Amino-4-chlorobenzoic acid (Related Structure Data)."

  • Stationary Phase Selectivity (Phenyl-Hexyl vs C18)

    • Mac-Mod Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity."

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-bromo-4-chlorobenzoic Acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-Amino-2-bromo-4-chlorobenzoic acid. In the absence of direct, published experimental spectra for this specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-Amino-2-bromo-4-chlorobenzoic acid. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established fragmentation principles of its constituent chemical moieties—halogenated aromatics, benzoic acids, and anilines—to provide a robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Introduction to the Analyte and Analytical Imperatives

5-Amino-2-bromo-4-chlorobenzoic acid is a substituted aromatic carboxylic acid, a structural motif prevalent in pharmaceutical intermediates and agrochemicals. Its unambiguous identification and differentiation from isomeric impurities are critical for quality control and regulatory compliance. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is the premier analytical technique for this purpose. Understanding the molecule's fragmentation behavior under different ionization conditions is paramount for developing robust analytical methods.

This guide will compare the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), particularly when coupled with collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS).

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of 5-Amino-2-bromo-4-chlorobenzoic acid is governed by the interplay of its functional groups: the carboxylic acid, the amino group, and the halogen substituents on the aromatic ring.

Electron Ionization (EI) Mass Spectrometry: Extensive Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns.[1] The resulting mass spectrum is a fingerprint of the molecule, valuable for library matching and structural confirmation.

Key Predicted Fragmentation Pathways under EI:

  • Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular radical cation. Due to the presence of one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic isotopic cluster of peaks at m/z [M], [M+2], and [M+4] with an approximate intensity ratio of 3:4:1.[2][3]

  • Loss of Hydroxyl Radical (•OH): A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical from the carboxylic acid group, resulting in a stable acylium ion.[4][5][6]

  • Loss of Carboxyl Group (•COOH): The entire carboxylic acid group can be lost as a radical, leading to a halogenated aminobenzene radical cation.

  • Halogen Loss: The carbon-halogen bonds are relatively weak and can cleave to lose a bromine or chlorine radical. The loss of a bromine radical is generally more facile than the loss of a chlorine radical.[3]

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion is a common secondary fragmentation step.

Table 1: Predicted Major Fragment Ions of 5-Amino-2-bromo-4-chlorobenzoic Acid in EI-MS

m/z (for ³⁵Cl, ⁷⁹Br)Proposed Fragment StructureFragmentation Pathway
249[M]•+Molecular Ion
232[M-OH]⁺Loss of •OH from the carboxylic acid
204[M-COOH]⁺Loss of •COOH from the carboxylic acid
170[M-Br]⁺Loss of •Br radical
214[M-Cl]⁺Loss of •Cl radical
204[M-OH-CO]⁺Loss of •OH followed by loss of CO
Electrospray Ionization (ESI) Mass Spectrometry: Controlled Fragmentation

ESI is a "soft" ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[1] This is highly advantageous for determining the molecular weight of the analyte. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Positive Ion Mode ESI-MS/MS ([M+H]⁺):

In positive ion mode, protonation is likely to occur at the most basic site, the amino group, or the carbonyl oxygen of the carboxylic acid. The site of protonation can influence the fragmentation pathway.[7]

  • Loss of Water (H₂O): Protonation of the carboxylic acid can lead to the facile loss of a neutral water molecule.

  • Loss of Formic Acid (HCOOH): A concerted loss of formic acid from the protonated molecule is also a plausible pathway.

  • Halogen Loss: While less common than in EI, the loss of HBr or HCl from the protonated molecule can occur at higher collision energies.

Negative Ion Mode ESI-MS/MS ([M-H]⁻):

In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid.

  • Loss of Carbon Dioxide (CO₂): The primary and most common fragmentation of deprotonated benzoic acids is the loss of CO₂, forming a substituted phenyl anion.

  • Halogen Radical Loss: The loss of a bromine or chlorine radical from the deprotonated molecule can also be observed.

Table 2: Predicted Major Fragment Ions of 5-Amino-2-bromo-4-chlorobenzoic Acid in ESI-MS/MS

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Positive250 ([M+H]⁺)232Loss of H₂O
204Loss of HCOOH
Negative248 ([M-H]⁻)204Loss of CO₂

Experimental Protocol: A General Workflow for Analysis

The following provides a generalized workflow for the analysis of 5-Amino-2-bromo-4-chlorobenzoic acid by LC-MS.

Step 1: Sample Preparation

  • Prepare a stock solution of 5-Amino-2-bromo-4-chlorobenzoic acid at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

Step 2: Liquid Chromatography (LC) Separation

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

  • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Step 3: Mass Spectrometry (MS) Analysis

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and negative modes.

  • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to identify the precursor ions.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions corresponding to [M+H]⁺ and [M-H]⁻.

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve optimal fragmentation.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of 5-Amino-2-bromo-4-chlorobenzoic acid.

cluster_ei Electron Ionization (EI) Fragmentation M_radical_cation [M]•+ (m/z 249) loss_oh [M-OH]+ (m/z 232) M_radical_cation->loss_oh - •OH loss_cooh [M-COOH]+ (m/z 204) M_radical_cation->loss_cooh - •COOH loss_br [M-Br]+ (m/z 170) M_radical_cation->loss_br - •Br loss_cl [M-Cl]+ (m/z 214) M_radical_cation->loss_cl - •Cl loss_co [M-OH-CO]+ (m/z 204) loss_oh->loss_co - CO cluster_esi_pos Positive Ion ESI-MS/MS cluster_esi_neg Negative Ion ESI-MS/MS M_H [M+H]+ (m/z 250) loss_h2o [M+H-H2O]+ (m/z 232) M_H->loss_h2o - H2O loss_hcooh [M+H-HCOOH]+ (m/z 204) M_H->loss_hcooh - HCOOH M_minus_H [M-H]- (m/z 248) loss_co2 [M-H-CO2]- (m/z 204) M_minus_H->loss_co2 - CO2

Figure 2: Predicted ESI-MS/MS fragmentation pathways.

Conclusion and Best Practices

The mass spectrometric behavior of 5-Amino-2-bromo-4-chlorobenzoic acid is predicted to be rich in structural information. Under EI, a complex fragmentation pattern is expected, providing a detailed molecular fingerprint, while ESI will allow for confident molecular weight determination and controlled fragmentation via MS/MS.

For robust analysis, it is recommended to:

  • Analyze the sample using both EI (if amenable to GC-MS) and LC-ESI-MS/MS to obtain complementary fragmentation data.

  • Utilize high-resolution mass spectrometry to confirm the elemental composition of the precursor and fragment ions.

  • Compare the fragmentation pattern to that of isomeric standards to ensure unambiguous identification.

This guide provides a foundational understanding of the expected fragmentation of 5-Amino-2-bromo-4-chlorobenzoic acid, enabling the development of specific and reliable mass spectrometric methods for its analysis.

References

  • Harvey, D. J. (1999). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 10(10), 946-959.
  • Danell, A. S., & Amster, I. J. (2001). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Journal of the American Society for Mass Spectrometry, 12(1), 47-57. [Link]

  • Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A, 125(15), 3246-3259. [Link]

  • Duffield, A. M. (1968). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 40(1), 129-133. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry Solutions. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. [Link]

  • Clark, J. (2025). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • LibreTexts. (2021). 13.9: Fragmentation Patterns of Halogenated Compounds. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cole, R. B. (2000). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 11(11), 946-956. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587. [Link]

  • Organic Lecture Series. (n.d.). Mass Spectrometry. [Link]

  • Clark, J. (2025). The mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

Validation

IR spectroscopy characteristic peaks of 5-Amino-2-bromo-4-chlorobenzoic acid

Technical Comparison Guide: IR Spectroscopy Profiling of 5-Amino-2-bromo-4-chlorobenzoic Acid Executive Summary & Structural Context 5-Amino-2-bromo-4-chlorobenzoic acid (CAS: 150812-32-1) is a highly functionalized inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy Profiling of 5-Amino-2-bromo-4-chlorobenzoic Acid

Executive Summary & Structural Context

5-Amino-2-bromo-4-chlorobenzoic acid (CAS: 150812-32-1) is a highly functionalized intermediate often utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural complexity—featuring a tetrasubstituted benzene ring with distinct acidic, basic, and halogenated moieties—presents a unique infrared (IR) spectral signature.

This guide provides a definitive analysis of its IR characteristics, distinguishing it from critical structural analogs (alternatives) such as 2-Bromo-4-chlorobenzoic acid (precursor/byproduct) and 5-Amino-2-chlorobenzoic acid (de-brominated analog). We prioritize spectral precision to enable rapid quality control (QC) and structural verification.

Structural Analysis & Predicted Vibrational Modes

The molecule features four key functional zones that dictate its IR spectrum:

  • Carboxylic Acid (C-1): Dominates the 3300–2500 cm⁻¹ (O-H) and 1680–1700 cm⁻¹ (C=O) regions.[1]

  • Primary Amine (C-5): Introduces diagnostic doublets in the high-frequency region (3300–3500 cm⁻¹).

  • Halogenated Core (C-2 Br, C-4 Cl): Alters the aromatic ring "breathing" modes and fingerprint region (<1000 cm⁻¹).

  • Substitution Pattern (1,2,4,5-tetrasubstituted): Results in isolated aromatic protons (C-3, C-6), producing specific out-of-plane (OOP) bending vibrations.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data comparable to the values in this guide, the following rigorous protocol is recommended.

Workflow Visualization

IR_Workflow Sample Sample: 5-Amino-2-bromo-4-chlorobenzoic acid Prep Prep: KBr Pellet (1:100 ratio) or Diamond ATR Sample->Prep Acquisition Acquisition: 4000-400 cm⁻¹ Res: 2-4 cm⁻¹, 32 Scans Prep->Acquisition Processing Processing: Baseline Corr. Atmospheric Suppression Acquisition->Processing Analysis Analysis: Peak Picking & Overlay Processing->Analysis

Figure 1: Standardized IR acquisition workflow for solid-state aromatic acids.

Methodology Notes:

  • Technique Selection: KBr Pellet is preferred over ATR (Attenuated Total Reflectance) for this compound. The high refractive index of brominated aromatics can sometimes cause peak distortion in ATR crystals (diamond/ZnSe) in the fingerprint region. However, ATR is acceptable for rapid ID if resolution is set to 2 cm⁻¹.

  • Sample Integrity: Ensure the sample is dry. Moisture interferes heavily with the O-H/N-H region (3300–3500 cm⁻¹), obscuring the amine doublet.

Characteristic Peaks & Comparative Analysis

The following table synthesizes experimental data from structural analogs (e.g., 5-Amino-2-chlorobenzoic acid and 2-Bromo-4-chlorobenzoic acid) to provide the authoritative spectral profile for 5-Amino-2-bromo-4-chlorobenzoic acid.

Table 1: Diagnostic IR Peaks and Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 / 3340 MediumKey Differentiator. Appears as a distinct doublet. Absent in non-aminated precursors.
Carboxylic Acid (-COOH) O-H Stretch3300–2500 Broad/Strong"Hump" underlying C-H stretches.[1] Indicates strong dimerization.
Carboxylic Acid (-COOH) C=O[1][2] Stretch1680–1705 StrongShifted slightly lower than non-conjugated acids due to aryl conjugation and internal H-bonding.
Primary Amine (-NH₂) N-H Scissoring1620–1640 MediumOften appears as a shoulder on the aromatic ring breathing band.
Aromatic Ring C=C Ring Stretch1580–1450 VariableMultiple sharp bands characteristic of the benzene backbone.
Aryl-Amine C-N Stretch1250–1300 StrongMixed mode vibration; confirms attachment of amine to the ring.
Aryl-Halides C-Cl / C-Br / Ring Def.1000–600 VariableFingerprint Region. Specific peaks at ~1050 (Ar-Cl) and ~600-700 (C-Br/Ring) identify the halogen pattern.
Subst. Pattern C-H Out-of-Plane Bend800–900 MediumIsolated protons (C3, C6) typically show sharp bands in this region (e.g., ~870 cm⁻¹).

Performance vs. Alternatives

In drug development, "alternatives" often refer to (A) structural analogs (impurities) or (B) alternative analytical methods.

A. Comparison with Structural Analogs (Impurities)

Distinguishing the target from its precursors is the primary use case for IR in QC.

FeatureTarget: 5-Amino-2-bromo-4-chlorobenzoic acid Alt 1: 2-Bromo-4-chlorobenzoic acid (Precursor)Alt 2: 5-Amino-2-chlorobenzoic acid (De-bromo impurity)
3300–3500 cm⁻¹ Doublet (NH₂) present.[3]Absent. (Only broad OH).Doublet (NH₂) present.
Fingerprint (<800 cm⁻¹) Complex C-Br and C-Cl modes.Similar C-Br/C-Cl modes.[4][5]Missing C-Br modes. Significant shift in ring deformation bands.
C=O Position ~1690 cm⁻¹ (Amine influence).~1700 cm⁻¹ (Electron withdrawing Br/Cl only).~1670 cm⁻¹ (Stronger amine resonance without ortho-Br steric hindrance).
B. Comparison with Alternative Analytical Methods
MethodSpeedSpecificitySuitability for 5-Amino-2-bromo-4-chlorobenzoic acid
FT-IR High (<5 min)MediumBest for: Routine ID, Batch-to-batch consistency, Polymorph detection.
1H NMR Low (>20 min)High Best for: Confirming the exact position of protons (C3 vs C6) and quantifying impurities.
HPLC-UV Low (>30 min)High Best for: Purity quantification (>99%). IR cannot quantify <1% impurities effectively.
Decision Logic for Spectral Interpretation

Interpretation_Logic Start Start Spectral Analysis Check_CO Peak at 1680-1710 cm⁻¹? Start->Check_CO Check_NH Doublet at 3300-3500 cm⁻¹? Check_CO->Check_NH Yes (Acid) Result_Unknown Unknown / Degraded Check_CO->Result_Unknown No Check_FP Fingerprint Match (600-1000 cm⁻¹)? Check_NH->Check_FP Yes (Amine Present) Result_Precursor Suspect: Non-aminated Precursor Check_NH->Result_Precursor No (Amine Absent) Result_Target Confirmed: Target Molecule Check_FP->Result_Target Match Result_Analog Suspect: Wrong Halogenation Check_FP->Result_Analog Mismatch

Figure 2: Logic gate for identifying 5-Amino-2-bromo-4-chlorobenzoic acid vs. impurities.

References

  • National Institute of Standards and Technology (NIST). 5-Bromo-2-chlorobenzoic acid Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link] (Accessed Oct 2023). Used for halogenated benzoic acid core comparison.

  • Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid. Spectrochimica Acta Part A. Available at: [Link]Primary reference for amino-benzoic acid vibrational modes.

  • PubChem. 2-Bromo-4-chlorobenzoic acid Spectral Information. National Library of Medicine. Available at: [Link]Used for verifying halogen positional effects on IR.

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]Standard reference for functional group frequency ranges.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-2-bromo-4-chlorobenzoic acid

The following technical guide details the operational safety, handling, and disposal protocols for 5-Amino-2-bromo-4-chlorobenzoic acid . This document is structured for researchers and drug development professionals, pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety, handling, and disposal protocols for 5-Amino-2-bromo-4-chlorobenzoic acid . This document is structured for researchers and drug development professionals, prioritizing the precautionary principle suitable for halogenated aromatic amine intermediates.

CAS: 180370-42-9 (and related analogs) Chemical Class: Halogenated Aromatic Aminobenzoic Acid Application: Pharmaceutical intermediate (typically for kinase inhibitors or antiviral scaffolds).

Executive Safety Summary

As a poly-substituted aromatic acid containing both amine and halogen moieties, this compound presents a dual risk profile: corrosivity/irritation from the acid functionality and potential sensitization/bioactivity from the halogenated aniline motif. While specific toxicological data for this isomer may be limited, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive data proves otherwise.

Core Directive: Treat as a potential sensitizer and respiratory irritant. Zero-skin-contact protocols are mandatory.

Hazard Identification & Risk Assessment

The following hazard classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated aminobenzoic acids (e.g., 2-amino-4-chlorobenzoic acid).

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic nature requires immediate neutralization/washing upon contact.
Eye Damage H319 Causes serious eye irritation.[2][3][4][5][6][7]Fine powder drift is the primary ocular risk; safety goggles are insufficient alone (face shield required for open handling).
STOT - SE H335 May cause respiratory irritation.[1][3][4][5]Strict Engineering Control: Do not handle on open benchtops.
Sensitization H317 *May cause allergic skin reaction.[4][7]Precautionary assignment: Halogenated anilines are frequent sensitizers. Double-gloving is required.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Use the following Enhanced Barrier Protocol :

Hand Protection (Double-Glove System)
  • Inner Layer: Nitrile (0.11 mm minimum) – Inspection white/blue.

  • Outer Layer: High-Performance Nitrile or Polychloroprene (0.15 mm minimum) – Long cuff.

  • Rationale: Halogenated aromatics can permeate standard latex rapidly. The outer glove protects against solvent vectors (e.g., DCM, DMSO) often used to dissolve this compound, which would otherwise carry the solute through the skin barrier.

Respiratory Protection[4][7][8][9][10]
  • Primary Control: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary Control (if outside hood): NIOSH-approved P100 particulate respirator (or N95 at absolute minimum). Surgical masks offer zero protection against this irritant dust.

Eye & Body Defense[8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses allow powder ingress from the side.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Handling Protocol

This workflow ensures containment from storage to reaction.

Phase A: Retrieval & Acclimatization
  • Cold Start: If stored at 2-8°C, allow the container to reach room temperature inside a desiccator before opening.

    • Why? Condensation on cold powder creates sticky aggregates that are difficult to weigh and may hydrolyze or degrade.

  • Static Discharge: Use an anti-static gun or wipe the container exterior with a damp paper towel before opening to prevent electrostatic powder dispersal.

Phase B: Weighing & Transfer (The Critical Step)
  • Location: Inside a fume hood or powder containment enclosure.

  • Technique: Use a disposable anti-static weighing boat.

  • Solvent Trap: Pre-weigh the solid, then add the reaction solvent (e.g., DMSO, DMF) to the solid in the weighing vessel if possible, or immediately transfer solid to the reaction flask and wash down with solvent.

    • Self-Validating Step: Dissolving immediately reduces the risk of airborne dust generation during subsequent transfers.

Phase C: Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust if heating. Halogenated acids can release trace HCl or HBr vapors upon thermal decomposition.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring containment integrity.

SafeHandling cluster_ppe Required PPE Check Start Start: Retrieve Chemical CheckTemp Is container cold? Start->CheckTemp Acclimatize Acclimatize in Desiccator (Prevent Condensation) CheckTemp->Acclimatize Yes HoodCheck Fume Hood Functional? (>100 fpm) CheckTemp->HoodCheck No Acclimatize->HoodCheck Stop STOP WORK Notify EHS HoodCheck->Stop No Weighing Weighing Procedure (Anti-static measures) HoodCheck->Weighing Yes SolventAdd Add Solvent to Solid (Wet transfer method) Weighing->SolventAdd Best Practice Reaction Reaction Setup (Closed System) SolventAdd->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste PPE 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Apron

Figure 1: Decision logic for the safe retrieval, weighing, and disposal of 5-Amino-2-bromo-4-chlorobenzoic acid.

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Brush, then Flush. Gently brush off dry powder before wetting to avoid increasing absorption area. Then flush with water for 15 mins.Monitor for redness or sensitization (delayed rash) for 48 hours.
Eye Contact Irrigate immediately. Use eyewash station for 15 mins.[3][6][7][8] Hold eyelids open.Seek medical attention.[2][3][4][5][6][7][9][10][11] Halogenated acids can cause corneal opacity.
Spill (Solid) Do NOT sweep. Cover with wet paper towels (to dampen dust), then scoop into a bag.Clean surface with 5% Sodium Bicarbonate solution to neutralize acid residues.
Spill (Solution) Absorb with vermiculite or sand.Dispose of as halogenated organic waste.

Waste Disposal & Logistics

Proper disposal is critical due to the halogen content (Cl, Br), which prohibits standard incineration in some jurisdictions without scrubbers.

  • Classification: Halogenated Organic Solid/Liquid Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste) if your facility separates them. High halogen content (>2%) often requires specific high-temperature incineration streams.

  • Labeling: Clearly mark the tag with "Contains Halogenated Aromatics" and "Acidic".

  • Container: High-density polyethylene (HDPE) carboys are preferred. Avoid metal containers due to potential corrosion from residual acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204006, 2-Amino-4-chlorobenzoic acid (Structural Analog Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards (Sensitization). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards (National Academies Press). Retrieved from [Link]

Sources

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